molecular formula C22H19N3O3 B2892499 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-20-2

4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2892499
CAS No.: 942002-20-2
M. Wt: 373.412
InChI Key: AUKCTLSFBYNKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound with the molecular formula C22H19N3O3 and a molecular weight of 373.4 g/mol . This chemical features a fused dihydro-benzo[e]pyrazolo[1,5-c][1,3]oxazine core structure, a scaffold recognized in medicinal chemistry for its potential as a platform for developing biologically active molecules . Compounds within this structural class have been investigated as dihydro-benzo-oxazine derivatives and have shown potential for modulating immune-mediated responses and treating related disorders . Specifically, research into similar structures indicates potential application in areas such as the treatment of autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis), allergic conditions, and transplant rejection . The mechanism of action for this class of compounds is associated with the inhibition of phosphoinositide 3-kinases (PI3Ks), which are key enzymes in cellular signaling pathways . The presence of the phenol and pyrazole groups in its architecture is typical of structures used in the synthesis of various Schiff bases and other derivatives, which are often screened for antimicrobial and antitumor activities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-6-2-5-17-19-12-18(14-7-9-16(26)10-8-14)24-25(19)22(28-21(17)20)15-4-3-11-23-13-15/h2-11,13,19,22,26H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKCTLSFBYNKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Pyridine Ring Introduction: The pyridine moiety is introduced via a condensation reaction with a pyridine aldehyde.

    Oxazine Ring Formation: The oxazine ring is synthesized through a cyclization reaction involving an appropriate phenol derivative and a methoxy-substituted intermediate.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound exhibits significant activity against various cell lines, making it a candidate for anticancer research. Its ability to inhibit specific enzymes and pathways is under investigation for potential therapeutic applications.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It is being studied for its potential to inhibit tumor growth and reduce inflammation in chronic diseases.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include various kinases and receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular formulas, and molecular weights of the target compound and analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Source
Target Compound 7-OCH₃, 5-pyridin-3-yl, 4-OH C₂₂H₁₉N₃O₃ 373.4*
2-Methoxy-4-(5-(Pyridin-3-yl)-5,10b-Dihydro-1H-Benzo[e]Pyrazolo[1,5-c][1,3]Oxazin-2-yl)Phenol 2-OCH₃, 5-pyridin-3-yl, 4-OH C₂₂H₁₉N₃O₃ 373.4
4-Chloro-2-(5-(Furan-2-yl)-5,10b-Dihydro-1H-Benzo[e]Pyrazolo[1,5-c][1,3]Oxazin-2-yl)Phenol 4-Cl, 5-furan-2-yl, 2-OH C₂₀H₁₅ClN₂O₃ 366.8
5-(4-Isopropylphenyl)-7-Methoxy-2-Phenyl-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine 7-OCH₃, 5-isopropylphenyl, 2-phenyl C₂₇H₂₅N₃O₂ 423.5
2-(4-Fluorophenyl)-5-(4-Methylphenyl)-1,10b-Dihydropyrazolo[1,5-c][1,3]Benzoxazine 2-F, 5-4-methylphenyl C₂₃H₁₈FN₃O 379.4

Notes:

  • furan or phenyl substituents in analogs .
  • The phenolic -OH group improves aqueous solubility compared to methoxy or chloro substituents, which may increase lipophilicity .

Biological Activity

The compound 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol , with a molecular formula of C22H19N3O3C_{22}H_{19}N_{3}O_{3} and a molecular weight of approximately 373.41 g/mol, is a complex heterocyclic organic compound. It has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Structural Characteristics

This compound features:

  • Methoxy group : Enhances lipophilicity and may influence biological interactions.
  • Pyridinyl moiety : Known for its role in pharmacological activity.
  • Pyrazolo and oxazine rings : Contribute to the compound's heterocyclic nature and potential reactivity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer proliferation and inflammation. The structural features facilitate binding to these targets, leading to various pharmacological effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar pyrazole derivatives on various cancer cell lines. For instance, compounds with analogous structures demonstrated significant cytotoxicity against leukemia cell lines (HEL and K-562) with IC50 values ranging from 0.90 to 3.30 µM . Although specific data for the target compound is limited, its structural similarity suggests potential efficacy against similar cancer types.

Anti-inflammatory Effects

Compounds within the same class have been reported to exhibit anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, potentially through modulation of cytokine release or inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound may also possess such activities.

Case Studies

  • Cytotoxicity Assays : A study evaluating dihydro-pyrazole derivatives against multiple cancer cell lines found promising results for compounds structurally related to the target compound. The best-performing derivatives showed IC50 values under 2 µM against several hematological malignancies .
  • In Vivo Models : While specific in vivo studies on this compound are scarce, related compounds have demonstrated efficacy in mouse models for tumor growth inhibition and inflammation reduction . These findings support further exploration of the target compound's therapeutic potential.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications in the methoxy and pyridinyl groups can significantly affect biological activity. For instance:

  • Increased lipophilicity : Enhances cellular uptake.
  • Altered electronic properties : Can improve binding affinity to target proteins.

Q & A

Q. What are the established synthetic routes for 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?

The synthesis involves multi-step reactions:

  • Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Pyridine Introduction : Condensation with pyridine aldehydes (e.g., 3-pyridinecarboxaldehyde) at 80–100°C .
  • Oxazine Ring Closure : Cyclization of intermediates with phenol derivatives using methanesulfonic acid as a catalyst . Yield optimization requires temperature control (60–80°C for pyrazole steps) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers characterize the compound’s structural and electronic properties?

Key methods include:

  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6d_6) to confirm proton environments and aromaticity.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (373.41 g/mol) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .
  • Computational Modeling : DFT (B3LYP/6-31G*) to predict electron distribution and reactive sites .

Q. What biological activities are reported for this compound?

Preclinical studies highlight:

  • Anticancer Activity : IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to kinase inhibition .
  • Anti-inflammatory Effects : COX-2 selectivity (IC50_{50} ~1.2 µM) via competitive binding assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scale-up?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for pyrazole formation) and improves yield by 15–20% .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for oxazine cyclization efficiency .
  • Continuous Flow Reactors : Minimize side products (e.g., dimerization) through precise temperature and mixing control .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Compare cytotoxicity protocols (e.g., MTT vs. ATP-luciferase) to identify methodological variability.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Structural Analog Comparison : Evaluate substituent effects (e.g., pyridin-3-yl vs. pyridin-4-yl) on target binding using SPR (surface plasmon resonance) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace methoxy with ethoxy or halogens to modulate lipophilicity (logP) and solubility .
  • Bioisosteric Replacement : Swap pyridine with thiophene or furan to retain π-π stacking while altering metabolic stability .
  • Pharmacophore Modeling : Identify critical hydrogen-bond donors (phenol group) and acceptors (pyridine N) using MOE or Schrödinger .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Glide to simulate interactions with kinases (e.g., EGFR) or COX-2 .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
  • QSAR Models : Utilize CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism Risk : Screen solvents (ethanol, acetonitrile) and cooling rates to isolate stable polymorphs .
  • Hydrogen Bonding : Use Etter’s graph-set analysis to predict packing motifs (e.g., R22_2^2(8) dimers) .
  • Data Collection : High-resolution XRD (Cu-Kα radiation, 100K) with SHELXTL for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.